

1,2,3-Hexanetriol melting and boiling point data

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Compound of Interest

Compound Name: **1,2,3-Hexanetriol**

Cat. No.: **B1622267**

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An In-depth Technical Guide to the Melting and Boiling Points of **1,2,3-Hexanetriol**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the thermal phase transition properties of **1,2,3-Hexanetriol**, a molecule of significant interest in pharmaceutical and materials science. We will delve into the available experimental data, the underlying physicochemical principles governing its melting and boiling behavior, and the rigorous methodologies required for their accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's physical characteristics.

Introduction: The Significance of 1,2,3-Hexanetriol

1,2,3-Hexanetriol ($C_6H_{14}O_3$) is a polyol, or sugar alcohol, characterized by a six-carbon backbone with three hydroxyl (-OH) groups located on adjacent carbons. This structure imparts a unique combination of hydrophilicity, chirality, and chemical reactivity, making it a valuable building block and formulation excipient. In drug development, understanding the precise melting point is critical for processes such as formulation, hot-melt extrusion, and ensuring the stability and shelf-life of both active pharmaceutical ingredients (APIs) and final drug products. The boiling point, while more complex for this molecule, informs purification strategies and thermal degradation limits.

Physicochemical Data Summary for 1,2,3-Hexanetriol

The fundamental properties of **1,2,3-Hexanetriol** are summarized below. It is crucial to note that while melting point data is available from commercial suppliers, a standard boiling point at atmospheric pressure is not typically reported due to thermal instability.

| Property | Data | Source(s) |
|--|---|---|
| Molecular Formula | C ₆ H ₁₄ O ₃ | [1] [2] |
| Molecular Weight | 134.17 g/mol | [2] [3] |
| IUPAC Name | hexane-1,2,3-triol | [2] |
| CAS Number | 90325-47-6 (for the racemate) | [1] [2] |
| Appearance | White to pale cream crystals or powder | [1] |
| Melting Point | 62.0 - 71.0 °C | [1] |
| 66 - 69 °C (for BioXtra grade, ≥98.0%) | | |
| Boiling Point | Not available (decomposes) | N/A |

Note: The melting point is often reported as a range, which can be influenced by purity and the specific mix of stereoisomers.

The Science Behind the Phase Transitions

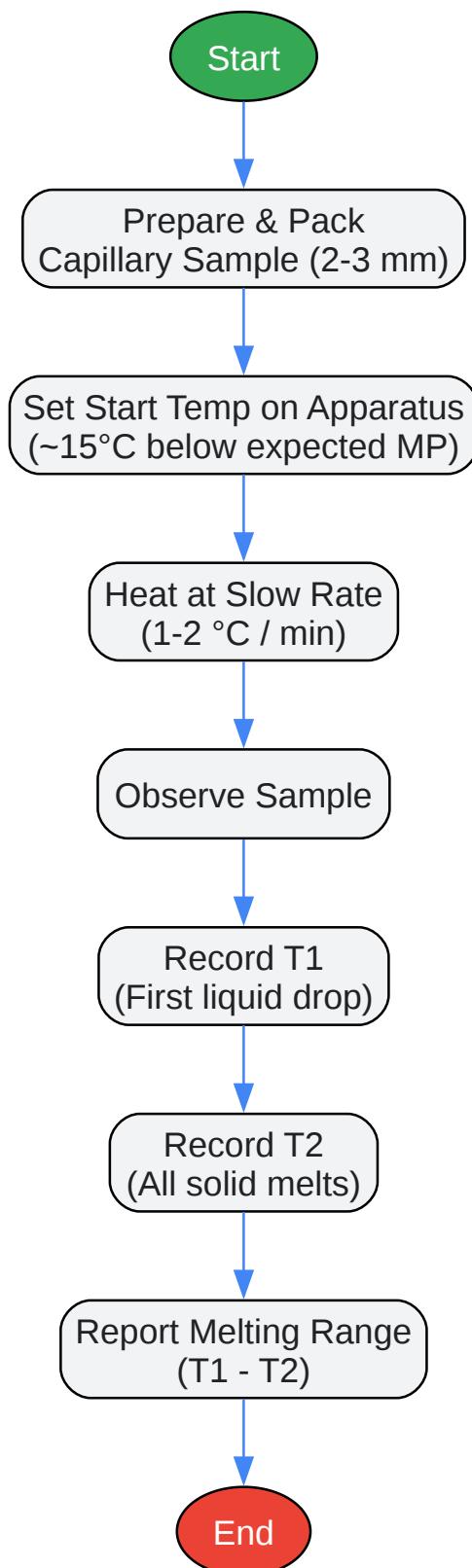
The physical properties of **1,2,3-Hexanetriol** are a direct consequence of its molecular structure. The causality behind its observed melting point and the challenges with its boiling point are rooted in its intermolecular forces.

The Dominance of Hydrogen Bonding

The primary factor governing the phase transitions of triols is the extensive network of intermolecular hydrogen bonds.[\[4\]](#) Each **1,2,3-Hexanetriol** molecule has three hydroxyl groups, which act as both hydrogen bond donors (the H atom) and acceptors (the O atom). This leads to a strong, three-dimensional network of attractions between molecules in the solid state.

- Impact on Melting Point: To transition from a highly ordered solid crystal lattice to a disordered liquid state, significant thermal energy is required to overcome these strong hydrogen bonds.[5][6] This is why **1,2,3-Hexanetriol** is a solid at room temperature with a relatively high melting point compared to non-polar C6 compounds like hexane.
- Impact on Boiling Point: The energy required to completely overcome these intermolecular forces and transition molecules into the gaseous phase is very high. For many complex polyols like **1,2,3-Hexanetriol**, the temperature required to induce boiling exceeds the temperature at which the molecule's covalent bonds begin to break, leading to thermal decomposition rather than boiling.

The diagram below illustrates the potential for hydrogen bonding, which dictates the compound's physical state.

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